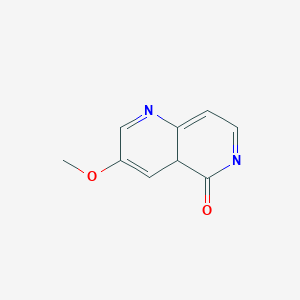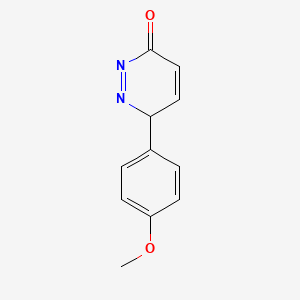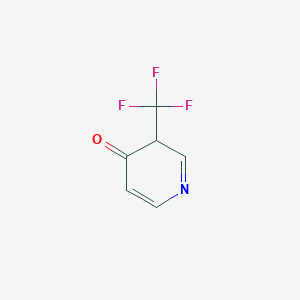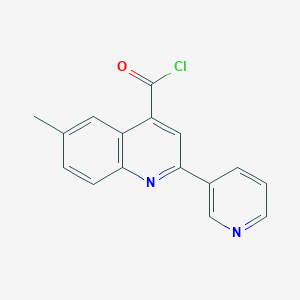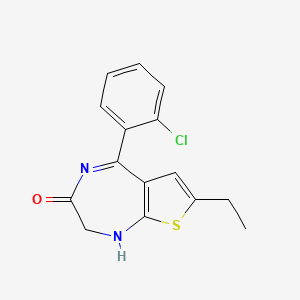
5-(o-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrobenzoyl)thiophene is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a nitrobenzoyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzoyl)thiophene typically involves the Friedel-Crafts acylation reaction. In this method, 4-nitrobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like methylene chloride at ambient temperature, followed by stirring for several hours .
Industrial Production Methods
While specific industrial production methods for 2-(4-nitrobenzoyl)thiophene are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitrobenzoyl)thiophene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(4-Aminobenzoyl)thiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrobenzoyl)thiophene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 2-(4-nitrobenzoyl)thiophene depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzoylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Methylbenzoyl)thiophene: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
2-(4-Chlorobenzoyl)thiophene: Contains a chlorine atom, which influences its chemical behavior differently compared to the nitro group.
Uniqueness
2-(4-Nitrobenzoyl)thiophene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in reduction and substitution reactions compared to its analogs without the nitro group .
Eigenschaften
CAS-Nummer |
33671-37-3 |
|---|---|
Molekularformel |
C15H13ClN2OS |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-7-ethyl-1,2-dihydrothieno[2,3-e][1,4]diazepin-3-one |
InChI |
InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7,17H,2,8H2,1H3 |
InChI-Schlüssel |
JVAVSGKADCFITI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(S1)NCC(=O)N=C2C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)

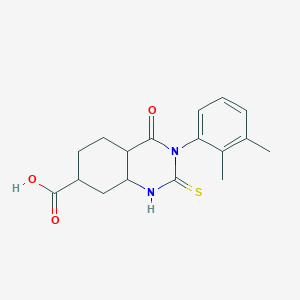
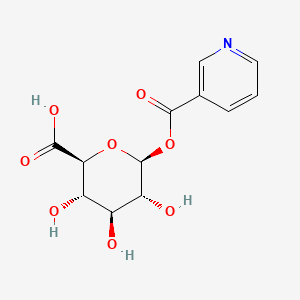
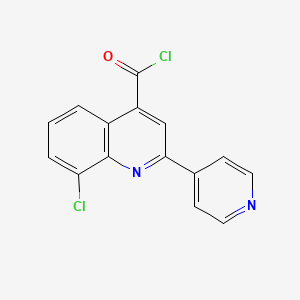
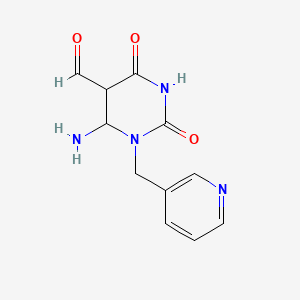
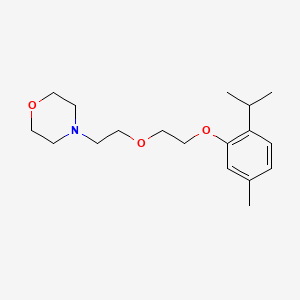
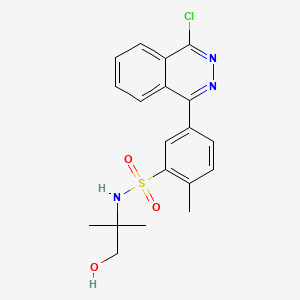
![Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B12347759.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)
